![molecular formula C13H8BrIN2O2S B1441211 4-Bromo-2-iodo-1-(fenilsulfonil)-1H-pirrolo[2,3-B]piridina CAS No. 889939-26-8](/img/structure/B1441211.png)
4-Bromo-2-iodo-1-(fenilsulfonil)-1H-pirrolo[2,3-B]piridina
Descripción general
Descripción
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features both bromine and iodine atoms, along with a phenylsulfonyl group attached to a pyrrolo[2,3-B]pyridine core
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery, targeting various biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
Direcciones Futuras
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds may continue to play a significant role in future research and development.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with various kinases, including Aurora B/C kinase, which is involved in cell division and has implications in cancer therapy . The interaction between 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine and these kinases typically involves binding to the ATP-binding site, thereby inhibiting the kinase activity and preventing phosphorylation of target proteins.
Cellular Effects
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of Aurora B/C kinase disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects the JAK/STAT pathway, which is crucial for cell proliferation and survival . These cellular effects make 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine a promising candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the bromine and iodine atoms, which enhance its affinity for the kinase active site . The inhibition of kinase activity results in the downregulation of phosphorylation-dependent signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent effects on cellular functions, such as continued cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, its effects on metabolic flux and metabolite levels have been studied, revealing alterations in cellular metabolism that contribute to its therapeutic effects.
Transport and Distribution
The transport and distribution of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . These interactions influence the localization and accumulation of the compound within target tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its therapeutic potential by ensuring precise delivery to its site of action.
Métodos De Preparación
The synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination and Iodination:
Phenylsulfonylation: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used to form carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation or reduction reactions, depending on the desired transformation.
Major products from these reactions include various substituted pyrrolo[2,3-B]pyridines, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine include other halogenated pyrrolo[2,3-B]pyridines and sulfonylated heterocycles These compounds share structural features but differ in their specific halogen or sulfonyl substituents
Similar compounds include:
- 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
- 4-Bromo-2-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
- 4-Iodo-2-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
These compounds can be compared based on their reactivity, stability, and suitability for various applications in research and industry.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKOYFZXMUSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677203 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-26-8 | |
| Record name | 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

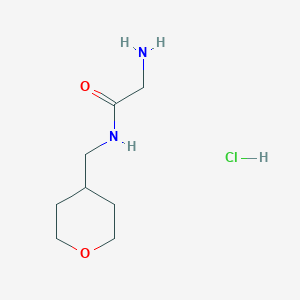
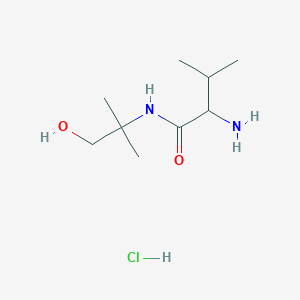
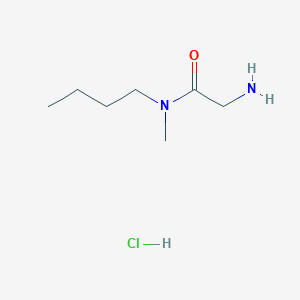

![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
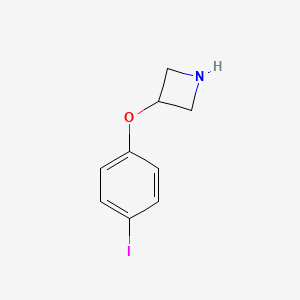

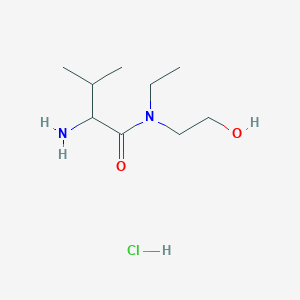
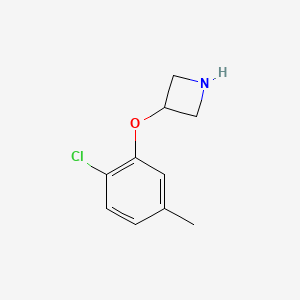

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
